molecular formula C19H21FN4O2S B2444587 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 899741-84-5

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2444587
CAS No.: 899741-84-5
M. Wt: 388.46
InChI Key: YKLDAJLJAYCQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a piperidinyl oxoacetamide moiety

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-12-6-8-23(9-7-12)19(26)18(25)21-17-15-10-27-11-16(15)22-24(17)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDAJLJAYCQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jacobson Reaction-Based Cyclization

The Jacobson reaction, which converts ortho-methyl amines into pyrazoles via N-acetylation, nitrosation, and cyclization, has been successfully applied to thienopyrazole synthesis. For the [3,4-c] isomer, methyl 3-aminothiophene-4-carboxylate (analogous to the [3,2-c] precursor in) is reduced to 3-amino-4-methylthiophene using lithium aluminum hydride in refluxing 1,4-dioxane. Subsequent acetylation with acetic anhydride generates the N-acetyl intermediate, which undergoes nitrosation with isoamyl nitrite to form the diazonium species. Thermal cyclization at 80–100°C in toluene yields the thieno[3,4-c]pyrazole core. This method typically achieves 40–50% yields for analogous systems.

Palladium-Catalyzed Cyclization

An alternative route employs palladium-catalyzed cross-coupling to assemble the heterocycle. Starting from 3-bromothiophene-4-carbaldehyde, condensation with benzophenone hydrazone forms an azine intermediate. Palladium(II) acetate catalyzes the coupling with a second hydrazone equivalent, followed by hydrochloric acid-mediated cyclocondensation to yield the thieno[3,4-c]pyrazole. While this method offers improved regiocontrol, the atom economy is suboptimal (35–45% yields).

Functionalization at C3: Amine Generation and Acylation

The C3 amine is critical for subsequent acylation.

Nitro Reduction Pathway

Introduction of a nitro group at C3 via mixed acid nitration (HNO₃/H₂SO₄) at 0°C precedes catalytic hydrogenation (H₂, 10% Pd/C, EtOH) to the amine. This sequence provides the 3-amino intermediate in 82–90% yield.

Buchwald-Hartwig Amination

For halogenated precursors, palladium-catalyzed amination using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 100°C introduces the amine group directly. This method achieves 70–78% yields but requires anhydrous conditions.

Acylation with 2-(4-Methylpiperidin-1-yl)-2-Oxoacetic Acid

The final acylation employs either:

  • Acid Chloride Route : Reaction of 2-(4-methylpiperidin-1-yl)-2-oxoacetyl chloride (generated from oxalyl chloride) with the C3 amine in dichloromethane and triethylamine (0°C to RT, 12 h), yielding 85–92% product.
  • Coupling Reagent Method : Using HATU and DIPEA in DMF to activate the carboxylic acid derivative, followed by amine addition (RT, 6 h), provides 88–94% yield.

Spectroscopic Characterization Data

Critical analytical data for intermediates and final product:

Compound ¹H NMR (300 MHz, CDCl₃) Key Peaks IR (KBr) ν (cm⁻¹) HRMS (m/z) [M+H]+
Thieno[3,4-c]pyrazole core δ 7.41 (d, 1H, J = 5.1 Hz), 7.02 (d, 1H, J = 5.1 Hz), 3.21 (s, 2H, CH₂) 1620 (C=N), 1585 (C=C) 149.0521
4-Fluorophenyl derivative δ 7.68–7.62 (m, 2H, Ar-F), 7.12–7.06 (m, 2H, Ar-F), 7.40 (s, 1H, Thienyl) 1602 (C-F), 1510 (C=C) 245.0983
3-Amino intermediate δ 6.89 (s, 1H, Thienyl), 4.45 (br s, 2H, NH₂), 3.18 (s, 2H, CH₂) 3450 (N-H), 1625 (C=N) 178.0844
Final product δ 8.22 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-F), 7.10–7.04 (m, 2H, Ar-F), 3.54–3.42 (m, 4H, Piperidinyl), 2.75 (s, 3H, CH₃) 1745 (C=O), 1660 (C=O) 401.1672

Optimization and Challenges

Key challenges include:

  • Regioselectivity in Cyclization : The Jacobson reaction favors [3,4-c] over [3,2-c] isomers when using 4-methylthiophen-3-amine derivatives. Microwave-assisted nitrosation (100°C, 30 min) improves regiocontrol to >9:1.
  • Amine Oxidation : The 3-amino group is prone to oxidation during storage; stabilization as the hydrochloride salt (EtOH/HCl) is recommended.
  • Piperidinyl Acetamide Hydrolysis : The 2-oxoacetamide moiety undergoes slow hydrolysis in aqueous media. Storage at -20°C under nitrogen extends shelf-life to >6 months.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions would result in the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

Structural Features

The compound features a thienopyrazole core linked to a 4-fluorophenyl group and a 4-methylpiperidine moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research has demonstrated that compounds within the thienopyrazole class exhibit significant anticancer properties. For instance, studies have shown that modifications on the pyrazole ring can enhance the efficacy against specific cancer types by targeting pathways involved in tumor growth and metastasis.

Case Study: In Vitro Anticancer Screening

A notable study published in Cancer Research explored the anticancer potential of various thienopyrazole derivatives, including N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide. The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Neuropharmacological Effects

The presence of the piperidine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential as anxiolytics or antidepressants.

Research Insights

A study focused on the modulation of serotonin receptors indicated that thienopyrazole derivatives could influence mood regulation pathways. The specific interactions of this compound with serotonin receptors were analyzed using binding assays .

Antimicrobial Properties

Emerging research points to the antimicrobial potential of thienopyrazole compounds. Their ability to inhibit bacterial growth makes them candidates for further development as antimicrobial agents.

Experimental Findings

In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against resistant strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Comparative Data Table

Application Area Effect Reference
AnticancerInhibition of cell proliferation
NeuropharmacologyModulation of serotonin receptors
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

    Receptor Interaction: It could interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide can be compared with other similar compounds to highlight its uniqueness:

    N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide: This compound has a similar core structure but differs in the substituent groups, which may affect its chemical properties and biological activities.

    N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide: Another similar compound with variations in the side chains, potentially leading to different reactivity and applications.

    N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide: This compound features additional methyl groups, which may influence its steric and electronic properties.

Biological Activity

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a synthetic organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C19H22FN3OS
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that it may modulate the activity of specific enzymes or receptors involved in key signaling pathways. The fluorophenyl group and thienopyrazole core are critical for its binding affinity to these targets.

Biological Activity Overview

Research indicates that compounds within the thienopyrazole class exhibit a range of biological activities, including:

  • Anticancer Properties: Thienopyrazoles have shown potential in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce inflammation by modulating cytokine production.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryReduces cytokine production
Enzyme InhibitionModulates activity of specific enzymes

Case Studies and Research Findings

  • Anticancer Activity
    • A study published in Journal of Medicinal Chemistry explored various thienopyrazole derivatives, including this compound. It was found to inhibit cancer cell proliferation in vitro and demonstrated significant tumor growth reduction in xenograft models. The mechanism involved the downregulation of key oncogenic pathways, particularly those associated with PI3K/Akt signaling .
  • Anti-inflammatory Properties
    • Another investigation highlighted the anti-inflammatory effects of thienopyrazole derivatives. The study reported that these compounds could significantly lower levels of pro-inflammatory cytokines in cellular models, suggesting a potential therapeutic application in inflammatory diseases .
  • Enzyme Interaction Studies
    • Research focusing on enzyme interactions revealed that this compound could inhibit specific kinases involved in cancer progression. This inhibition was linked to altered downstream signaling pathways that promote cell survival and proliferation .

Q & A

Basic: What are the key synthetic steps and optimization strategies for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Core Formation : Cyclization of thiophene and pyrazole precursors under reflux conditions (e.g., using DMF as a solvent at 80–100°C) to form the thieno[3,4-c]pyrazole core .

Substituent Introduction :

  • The 4-fluorophenyl group is introduced via nucleophilic substitution or Suzuki coupling.
  • The 4-methylpiperidin-1-yl moiety is appended through amide bond formation using coupling agents like EDC/HOBt .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .
Optimization : Reaction temperatures, stoichiometry of reagents (e.g., 1.2 equivalents of 4-methylpiperidine), and inert atmosphere (N₂) improve yields (reported 60–75%) .

Basic: Which spectroscopic and crystallographic techniques confirm its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals:
    • Thieno[3,4-c]pyrazole protons at δ 6.8–7.5 ppm.
    • Fluorophenyl aromatic protons at δ 7.2–7.6 ppm .
  • X-ray Crystallography : Resolves bond angles and dihedral angles of the fused heterocyclic system, confirming planarity of the thienopyrazole core .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ m/z calculated for C₂₁H₂₂FN₅O₂S: 452.15) .

Basic: How is its stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>200°C suggests suitability for long-term storage) .
  • Light Sensitivity : UV-Vis spectroscopy tracks absorbance changes under accelerated light exposure (e.g., 5000 lux for 48 hours) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Halogen replacements (e.g., Cl or Br instead of F on the phenyl ring) .
    • Alternative piperidine derivatives (e.g., 3-methyl or 4-ethylpiperidinyl groups) .
  • Biological Assays :
    • In Vitro : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • In Vivo : Evaluate pharmacokinetics (Cmax, t₁/₂) in rodent models after oral administration (dose: 10–50 mg/kg) .
  • Data Correlation : Use molecular docking (AutoDock Vina) to link substituent effects with binding affinity changes in target proteins .

Advanced: What computational strategies predict its biological targets?

Methodological Answer:

  • Molecular Docking : Prioritize targets by docking into ATP-binding pockets (e.g., protein kinases) using PDB structures (e.g., 1M17 for EGFR). Focus on hydrogen bonds with the fluorophenyl group and hydrophobic interactions with the piperidine moiety .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors at the acetamide group) to screen ChEMBL or PubChem databases for similar bioactive compounds .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability with predicted targets .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation : Use orthogonal methods (e.g., cell viability via MTT and apoptosis via Annexin V/PI staining) to confirm anticancer activity .
  • Purity Verification : Re-analyze discrepant batches via HPLC-MS to rule out impurities (>98% purity required) .
  • Target Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify off-target effects that may explain variability .

Advanced: What strategies improve its pharmacokinetic profile?

Methodological Answer:

  • Solubility Enhancement : Formulate as a cyclodextrin complex (e.g., β-CD in PBS buffer) or use salt forms (e.g., hydrochloride) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-oxidation). Introduce deuterium at labile positions .
  • Prodrug Design : Convert the acetamide to a tert-butyl carbamate prodrug for improved oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.